

# Prognostic Value of GD2 Expression in Neuroblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GD2-Ganglioside |           |
| Cat. No.:            | B8261863        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The disialoganglioside GD2 is a well-established tumor-associated antigen highly expressed on the surface of neuroblastoma cells, making it a critical target for immunotherapy.[1][2][3] Its expression level has been investigated as a prognostic marker, particularly in the context of anti-GD2 monoclonal antibody therapies, which have significantly improved survival rates for patients with high-risk neuroblastoma.[3][4][5][6][7][8] This guide provides a comparative analysis of the prognostic significance of GD2 expression, supported by quantitative data from key studies and detailed experimental methodologies.

## **GD2 Expression and Patient Outcomes: A Quantitative Comparison**

Multiple studies have demonstrated a correlation between the level of GD2 expression and the clinical outcomes of neuroblastoma patients. Higher GD2 expression is generally associated with a more aggressive disease phenotype, yet it also predicts a better response to anti-GD2 targeted immunotherapies.

A pivotal study by Terzic et al. analyzed 152 tumor samples from neuroblastoma patients and found that 96% expressed GD2.[1][4][5] However, the percentage of GD2-positive cells varied among samples. A key finding was that a low percentage of GD2-positive cells before immunotherapy with the anti-GD2 antibody ch14.18 was associated with relapse.[4][6] This







suggests that a higher, more homogenous GD2 expression is predictive of a more favorable response to this targeted therapy.

Another study by Balis et al. focused on circulating GD2 as a biomarker.[9] They found that the median concentration of GD2 in children with high-risk neuroblastoma was significantly higher (167 nM) compared to controls (5.6 nM).[1][9] Furthermore, higher GD2 concentrations were significantly associated with several poor prognostic factors, including MYCN amplification, high-risk disease, and INSS stage 4 disease.[9]



| Prognostic<br>Parameter               | High GD2<br>Expression                                                                                                                           | Low GD2<br>Expression                                                                                                    | Key Studies                  |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------------------------------|
| Response to Anti-GD2<br>Immunotherapy | Associated with better response and lower relapse rates.                                                                                         | Associated with a higher likelihood of relapse following anti-GD2 therapy.                                               | Terzic et al.[4][5]          |
| Correlation with Disease Severity     | Higher circulating GD2 levels are significantly associated with high- risk disease, MYCN amplification, and advanced tumor stage (INSS Stage 4). | Lower circulating GD2 levels are found in more differentiated neuroblastic tumors like ganglioneuroma.                   | Balis et al.[9]              |
| Overall Survival                      | Higher circulating GD2 concentrations were found in children who died from the disease.                                                          | Not explicitly stated as a positive prognostic factor for survival in the absence of targeted therapy.                   | Balis et al.[9]              |
| Tumor Differentiation                 | High GD2 expression is characteristic of undifferentiated neuroblastoma cells.                                                                   | Lower GD2 expression is observed in more differentiated tumors such as ganglioneuroblastoma and ganglioneuroma. [10][11] | Lopez-Alvarez et al.<br>[11] |

# **Experimental Protocols for GD2 Expression Analysis**

Accurate quantification of GD2 expression is crucial for its prognostic evaluation. The following are summaries of common methodologies used in research.





### Immunohistochemistry (IHC) for GD2 in Tumor Tissue

Immunohistochemistry is a widely used technique to assess the percentage of GD2-positive cells within a tumor sample.

Protocol Summary (based on Terzic et al.[4][5]):

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the GD2 antigen.
- Blocking: Non-specific binding sites are blocked using a suitable blocking solution.
- Primary Antibody Incubation: Sections are incubated with a primary monoclonal anti-GD2 antibody (e.g., ch14.18).
- Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining.
- Scoring: The percentage of GD2-positive tumor cells is determined by microscopic evaluation.

### Flow Cytometry for GD2 on Neuroblastoma Cells

Flow cytometry allows for the quantification of both the percentage of GD2-positive cells and the density of GD2 expression on individual cells.[12][13][14]

Protocol Summary (based on Crews et al.[12][13]):

- Cell Preparation: A single-cell suspension is prepared from tumor tissue, bone marrow, or peripheral blood.
- Blocking: Fc receptors are blocked to prevent non-specific antibody binding.
- Antibody Staining: Cells are incubated with a fluorescently labeled anti-GD2 antibody (e.g., dinutuximab-Alexa Fluor 647) and antibodies against other cell surface markers to identify the neuroblastoma cell population (e.g., CD45-negative, HSAN-positive).[12]



- Data Acquisition: Samples are analyzed on a flow cytometer.
- Data Analysis: The percentage of GD2-positive cells and the median fluorescence intensity (MFI), which correlates with GD2 density, are calculated for the gated neuroblastoma cell population.[12]

## Liquid Chromatography/Tandem Mass Spectrometry (LC/MS-MS) for Circulating GD2

This method provides a highly sensitive and specific measurement of GD2 concentrations in serum or plasma.[9]

Protocol Summary (based on Balis et al.[9]):

- Sample Preparation: Plasma or serum samples undergo a lipid extraction process to isolate gangliosides.
- Chromatographic Separation: The extracted lipids are separated using high-pressure liquid chromatography (HPLC).
- Mass Spectrometry Detection: The separated molecules are ionized and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of GD2 based on its mass-to-charge ratio.

## Visualizing the Prognostic Logic and Experimental Workflow





Click to download full resolution via product page





Click to download full resolution via product page

### Conclusion

The expression of GD2 is a dual-faceted prognostic marker in neuroblastoma. While high expression is linked to more aggressive disease features, it is also a prerequisite for a favorable response to anti-GD2 immunotherapy, a cornerstone of treatment for high-risk patients.[2][3][15][16] The proportion of GD2-positive cells within a tumor appears to be a more critical predictor of immunotherapy success than just the presence or absence of the antigen. [4] Therefore, accurate and quantitative assessment of GD2 expression using standardized methodologies is essential for patient stratification and for predicting the efficacy of targeted therapies. Future research may focus on strategies to overcome GD2 heterogeneity or to upregulate its expression to enhance the efficacy of anti-GD2 treatments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-GD2 Strategy in the Treatment of Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. hospitalhealthcare.com [hospitalhealthcare.com]
- 4. Expression of Disialoganglioside (GD2) in Neuroblastic Tumors: A Prognostic Value for Patients Treated With Anti-GD2 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Disialoganglioside (GD2) in Neuroblastic Tumors: A Prognostic Value for Patients Treated With Anti-GD2 Immunotherapy. (2018) | Tatjana Terzic | 58 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Long-Term Outcomes and Quality of Life of High-Risk Neuroblastoma Patients Treated with a Multimodal Treatment Including Anti-GD2 Immunotherapy: A Retrospective Cohort Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of GD2 as a diagnostic and prognostic tumor marker in neuroblastoma (literature review) | Ivanov | Russian Journal of Pediatric Hematology and Oncology [journal.nodgo.org]
- 11. mdpi.com [mdpi.com]
- 12. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]



- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Prognostic Value of GD2 Expression in Neuroblastoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8261863#prognostic-value-of-gd2-expression-in-neuroblastoma-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com